molecular formula C20H27NO5 B1325587 Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate CAS No. 898782-04-2

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Katalognummer: B1325587
CAS-Nummer: 898782-04-2
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: GRKHPCGGQOZDEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS 898782-04-2) is a high-purity chemical compound offered for scientific research and development. It has a molecular formula of C20H27NO5 and a molecular weight of 361.43 g/mol . This compound features a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic structural motif of significant interest in medicinal and synthetic chemistry for its potential as a building block and for its conformational properties . As a specialty organic chemical, it serves as a valuable intermediate in the exploration of novel pharmaceutical candidates and the synthesis of more complex molecules. Calculated physical properties include a density of approximately 1.204 g/cm³ and a flash point of about 263°C . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

ethyl 4-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-5-3-16(4-6-17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKHPCGGQOZDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642891
Record name Ethyl 4-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-04-2
Record name Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate is then reacted with a suitable phenyl derivative to introduce the phenyl group. The final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C20H27NO5
  • Molecular Weight : 361.43 g/mol
  • CAS Number : 898782-04-2

The compound features a spirocyclic structure that contributes to its unique chemical properties, making it a valuable building block in various synthetic processes.

Chemistry

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate serves as a building block in the synthesis of more complex molecules, particularly those involving spirocyclic structures. Its ability to participate in various chemical reactions allows for the development of novel compounds with tailored properties.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown that derivatives of spirocyclic compounds can exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that this compound may have cytotoxic effects on cancer cell lines, warranting further research into its mechanisms and efficacy.

Medicine

Ongoing research is exploring the compound's potential as a drug candidate for treating diseases where spirocyclic compounds are effective. The unique structural characteristics may enhance bioavailability and target specificity.

Industrial Applications

The compound may be utilized in the development of new materials, such as polymers and coatings, due to its structural properties. Its stability and reactivity make it suitable for various industrial applications, including:

  • Polymer Chemistry : Used as a monomer or additive in polymer synthesis.
  • Coatings : Potential application in protective coatings where enhanced durability is required.

Analytical Methods

This compound can be analyzed using high-performance liquid chromatography (HPLC). A typical method involves:

  • Mobile Phase : Acetonitrile and water with phosphoric acid (or formic acid for mass spectrometry compatibility).

This method is scalable for preparative separation and suitable for pharmacokinetic studies.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibition zones compared to control groups.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
1080
2555
5030

Wirkmechanismus

The mechanism of action of Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
  • CAS Numbers : 898782-04-2 (primary) and 898762-58-8 (isomer) .
  • Molecular Formula: C₂₀H₂₇NO₅ .
  • Molecular Weight : 361.43 g/mol .
  • Structure : Features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 4-oxobutyrate ester via a phenylmethyl group (Fig. 1).

Key Physicochemical Properties :

  • Storage : Stable at room temperature under inert conditions .
  • Density/Boiling Point: While direct data is unavailable, analogous compounds (e.g., ethyl 8-oxooctanoate derivatives) exhibit a density of ~1.14 g/mL and boiling points >500°C .

Synthesis :
The compound is synthesized via multi-step reactions involving spirocyclic intermediates. For example:

Spiro Intermediate Formation : Benzaldehyde derivatives react with hydroxylamine hydrochloride to form oxime intermediates (e.g., compound 7 in ) .

Functionalization : Subsequent alkylation or esterification introduces the 4-oxobutyrate group, as seen in similar spiro compounds (e.g., compound 8 in ) .

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Formula Key Applications/Notes
Target Compound 1,4-dioxa-8-azaspiro[4.5]decane Ethyl 4-oxobutyrate, phenylmethyl C₂₀H₂₇NO₅ Potential intermediates in drug synthesis .
2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone Benzophenone Chloro, fluoro, spirocyclic amine C₂₃H₂₂ClFNO₃ Used in materials science; GHS-classified for safe handling .
Ethyl 8-[4-(spiro)phenyl]-8-oxooctanoate Linear alkyl chain Ethyl ester, spirocyclic amine C₂₄H₃₅NO₅ Longer chain may enhance lipophilicity .
4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)]-1,3-dithiophene-2-thione Dithiophene Thione, spirocyclic amine C₁₅H₁₈N₂O₂S₃ Photovoltaic/coordination chemistry applications .

Biologische Aktivität

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS No. 898782-04-2) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H27NO5, with a molecular weight of 361.43 g/mol. The compound features a spiro[4.5]decane core, contributing to its distinct chemical behavior.

PropertyValue
Molecular FormulaC20H27NO5
Molecular Weight361.43 g/mol
CAS Registry Number898782-04-2

Synthesis

Synthesis of this compound typically involves multiple steps:

  • Preparation of Spirocyclic Intermediate : The compound is synthesized starting from 1,4-dioxa-8-azaspiro[4.5]decane.
  • Phenyl Group Introduction : A suitable phenyl derivative is reacted with the spirocyclic intermediate.
  • Esterification : The final step involves esterification to form the ethyl ester.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways. These interactions may influence signal transduction and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Cell line assays indicate that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested pathogens.
  • Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70%) at concentrations of 50 µM after 48 hours.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate?

A multi-step synthesis approach is typically employed. For example, the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety can be prepared via condensation reactions using ketones and diamines, followed by functionalization with a bromomethylphenyl group. The final esterification step may involve coupling the spirocyclic intermediate with ethyl 4-oxobutyrate using a base like triethylamine in dichloromethane. Reaction progress should be monitored via TLC and purified via silica column chromatography .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. The compound should be crystallized in a suitable solvent (e.g., dichloromethane/hexane), and data collected using a diffractometer. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. For non-crystalline samples, high-resolution NMR (¹H, ¹³C, DEPT) and mass spectrometry (HRMS-ESI) can validate the structure. Key NMR signals include the spirocyclic ether protons (δ 3.8–4.2 ppm) and the ester carbonyl (δ 170–175 ppm in ¹³C) .

Q. What analytical techniques are critical for purity assessment?

Purity should be verified using HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water. Differential Scanning Calorimetry (DSC) can confirm melting behavior, while elemental analysis (CHNS) ensures stoichiometric consistency. For trace impurities, GC-MS or LC-MS is recommended .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure refinement?

Twinned data can be handled in SHELXL using the TWIN and BASF commands. For disordered moieties (e.g., the spirocyclic ring), split-atom models with restrained bond distances/angles are applied. The RIGU command helps constrain geometric parameters. Validation tools like PLATON should be used to check for missed symmetry or overfitting .

Q. What computational methods are suitable for studying the compound’s conformational flexibility?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the geometry and analyze torsional energy barriers. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) using AMBER or GROMACS reveal dynamic behavior. Electrostatic potential maps generated via Multiwfn software highlight nucleophilic/electrophilic sites .

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

Systematic SAR studies involve synthesizing analogs with modifications to the spirocyclic ring, phenyl group, or ester moiety. In vitro assays (e.g., receptor binding or enzyme inhibition) are paired with computational docking (AutoDock Vina) to correlate structural features with activity. For example, replacing the 1,4-dioxa group with a 1,3-dioxolane ring may alter steric interactions .

Q. What strategies mitigate challenges in characterizing metastable polymorphs?

Use variable-temperature XRD to track phase transitions. Solvent-drop grinding or slurry crystallization can isolate polymorphs. Pair with solid-state NMR (¹³C CP/MAS) to distinguish crystalline forms. For kinetic trapping, fast cooling or anti-solvent addition is effective .

Methodological Considerations

Q. How should researchers design crystallization trials for this compound?

Employ high-throughput screening with 96-well plates and diverse solvent mixtures (e.g., ethanol/water, THF/heptane). Additive screening (e.g., polymers or surfactants) can promote nucleation. Use a polarizing microscope to detect crystal growth. If crystals are elusive, consider co-crystallization with carboxylic acid co-formers .

Q. What are best practices for reproducing synthetic protocols?

Document reaction parameters rigorously (temperature, stirring speed, solvent grade). Use anhydrous conditions for moisture-sensitive steps (e.g., Schlenk line). Validate intermediate structures before proceeding. Cross-check NMR shifts with literature analogs (e.g., Ethyl 4-(4-fluorophenyl)-4-oxobutyrate in ).

Q. How can researchers address discrepancies in spectroscopic data?

Re-run experiments under standardized conditions (e.g., same solvent, temperature). Compare with published spectra of structurally related compounds (e.g., spirocyclic amines in ). For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve connectivity.

Data Analysis and Validation

Q. What metrics validate the quality of a refined crystal structure?

Key metrics include R-factor (<5%), wR2 (<10%), and goodness-of-fit (≈1.0). Check for residual electron density peaks (<1 eÅ⁻³) and ADP consistency. Use the CIF validation report in checkCIF to flag outliers .

Q. How can researchers reconcile conflicting biological activity data across studies?

Standardize assay protocols (e.g., cell line, incubation time) and compound purity. Perform dose-response curves to calculate EC50/IC50 values. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Instrumentation

Q. Which software tools are optimal for modeling this compound’s interactions with biological targets?

Molecular docking: AutoDock Vina or Glide (Schrödinger). MD simulations: GROMACS or NAMD. Binding free energy: MM-PBSA or WaterMap. For QSAR, use MOE or KNIME .

Q. How can cryo-EM complement crystallography for studying this compound’s macromolecular complexes?

Cryo-EM is ideal for large, flexible complexes (e.g., protein-ligand aggregates). Use RELION for 3D reconstruction and Coot for model building. Pair with SPR to validate binding kinetics .

Ethical and Reporting Standards

Q. What documentation is essential for publishing synthetic and crystallographic data?

Include detailed experimental procedures, NMR/HRMS spectra, and CIF files (for structures). Adhere to CIF submission guidelines (e.g., IUCr standards). Disclose any crystallization additives or non-routine refinement steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.